4-Difluoromethanesulfonylaniline is an organic compound characterized by the presence of a difluoromethanesulfonyl group attached to an aniline structure. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, particularly as a building block in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical methods, utilizing starting materials that include aniline derivatives and difluoromethanesulfonyl chlorides. It is important to note that the specific synthesis routes can vary based on the desired purity and yield.
4-Difluoromethanesulfonylaniline is classified as an aromatic sulfonamide, which falls under the broader category of organofluorine compounds. Its unique structure provides distinctive chemical properties that are beneficial in medicinal chemistry.
The synthesis of 4-Difluoromethanesulfonylaniline typically involves the following methods:
4-Difluoromethanesulfonylaniline features a benzene ring substituted at the para position by a difluoromethanesulfonyl group. The molecular formula is .
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)C
XYZ1234567890
(example placeholder)4-Difluoromethanesulfonylaniline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Difluoromethanesulfonylaniline primarily revolves around its reactivity as both a nucleophile and electrophile:
4-Difluoromethanesulfonylaniline has several applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0